molecular formula C16H9F3N2O3 B2848933 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 1020251-87-9

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B2848933
CAS No.: 1020251-87-9
M. Wt: 334.254
InChI Key: KXGWJRSSEBLGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline (CAS Number: 1020251-87-9) is a high-purity quinoline derivative offered with a guaranteed purity of ≥98% . This compound is provided for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use. Research Context and Applications The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its versatile pharmacological properties . Quinoline-based compounds are fundamental in pioneering drug discovery efforts, particularly in the development of agents with antimalarial and anticancer activities . These derivatives function by interacting with key biological targets; in disease models, they can intercalate with heme, inhibiting detoxification processes in parasites, while in oncology research, they may act as topoisomerase inhibitors or disrupt pro-survival signaling pathways in cancer cells . The specific substitution pattern on this quinoline derivative—featuring a phenoxy group with nitro and trifluoromethyl substituents—is characteristic of structures designed to optimize properties like target binding affinity, selectivity, and metabolic stability . This makes it a valuable chemical intermediate for synthesizing novel compounds and a candidate for probing structure-activity relationships in various biochemical assays. Quality and Handling This product is stored sealed in a dry environment at 2-8°C and is shipped at room temperature. Researchers should consult the Safety Data Sheet for detailed handling and hazard information prior to use. The compound has a molecular formula of C₁₆H₉F₃N₂O₃ and a molecular weight of 334.25 g/mol .

Properties

IUPAC Name

8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)11-6-7-13(12(9-11)21(22)23)24-14-5-1-3-10-4-2-8-20-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWJRSSEBLGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Profiling of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the spectroscopic characterization of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline (


), a pharmacophore of significant interest in the development of next-generation anti-infectives (specifically antimalarial and antitubercular agents). The compound represents a "privileged structure" combining the metal-chelating properties of the quinoline scaffold with the lipophilic, metabolic-blocking capabilities of the trifluoromethyl-nitro-benzene moiety.

This document provides a self-validating framework for researchers to confirm identity and purity, focusing on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthetic Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction.
  • Reactants: 8-Hydroxyquinoline (Nucleophile) + 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (Electrophile).

  • Conditions: Basic conditions (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF or DMSO).
  • Critical Impurities to Monitor:

    • Unreacted 8-Hydroxyquinoline: Detectable via broad -OH stretch in IR (~3200

      
      ) and phenolic proton in NMR (~9-10 ppm).
      
    • Hydrolysis Products: 2-Nitro-4-(trifluoromethyl)phenol.[1]

Spectroscopic Specifications

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic nitrogen in the quinoline ring.

ParameterValueInterpretation
Molecular Formula

Exact Mass: 334.06
Observed Ion (

)
335.07 m/z Protonated molecular ion (Base Peak).
Adducts 357.05 m/zSodium adduct (

), common in glass storage.
Key Fragments 289 m/zLoss of

group (46 Da).
265 m/zLoss of

group (69 Da).
Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

Functional GroupFrequency (

)
Diagnostic Value
C-H Stretch (Ar) 3050 - 3100Weak aromatic protons.

(Asymmetric)
1535 - 1545 Strong, characteristic of nitroarenes.

(Symmetric)
1345 - 1355 Confirms nitro group presence.
C-F Stretch 1320 - 1330Broad/Strong, overlaps with nitro symmetric.
C-O-C (Ether) 1240 - 1260 Critical: Confirms formation of ether linkage.
C=N (Quinoline) 1590 - 1600Quinoline ring skeletal vibration.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for solubility and preventing aggregation).
Frequency:  400 MHz or higher.
1H NMR (Proton) - Expected Chemical Shifts

Note: Values are high-fidelity estimates based on substituent shielding effects and similar quinoline ether analogs.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Quinoline H-2 8.95 dd4.2, 1.6Most deshielded; adjacent to Nitrogen.
Phenoxy H-3' 8.45 d2.2Ortho to

; highly deshielded.
Quinoline H-4 8.40dd8.3, 1.6Peri-position effect.
Phenoxy H-5' 8.05dd8.8, 2.2Ortho to

, Para to Ether.
Quinoline H-5/H-7 7.60 - 7.75m-Overlapping aromatic region.
Quinoline H-3 7.55dd8.3, 4.2Beta to Nitrogen.
Quinoline H-6 7.45t8.0Meta coupling pattern.
Phenoxy H-6' 7.15 d8.8Ortho to Ether linkage; shielded by electron donation.
19F NMR (Fluorine)
  • Shift:

    
     -61.5 ppm (Singlet).
    
  • Diagnostic: A clean singlet confirms the integrity of the

    
     group. Splitting or multiple peaks indicate degradation or impurities.
    

Experimental Protocol: Structural Validation Workflow

This protocol ensures data integrity and reproducibility (E-E-A-T principle).

Step 1: Sample Preparation
  • Massing: Weigh 5-10 mg of the solid compound.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) may cause stacking of the planar quinoline rings, leading to concentration-dependent chemical shift variations. DMSO minimizes this.
      
  • Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (

    
    ).
    
Step 2: Acquisition Sequence
  • Run 1H NMR (16 scans): Verify structure and check for solvent peaks (DMSO: 2.50 ppm, Water: 3.33 ppm).

  • Run 19F NMR (Uncoupled): Confirm purity of the trifluoromethyl group.

  • Run 13C APT/DEPT: Differentiate CH/CH3 (positive) from C/CH2 (negative/null) to assign quaternary carbons (C-NO2, C-O, C-CF3).

Step 3: Data Processing
  • Phasing: Apply automatic phasing followed by manual correction at the baseline.

  • Integration: Normalize the integration to the single proton at the Quinoline H-2 position (set to 1H).

  • Validation: The Phenoxy H-3' (ortho to nitro) must integrate to 1H and appear as a doublet (

    
    ).
    

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for confirming the compound's identity, ensuring a self-validating system.

AnalyticalWorkflow Start Crude Product MS_Check 1. Mass Spectrometry (ESI+) Target: 335 m/z (M+H) Start->MS_Check Decision_Mass Mass = 335? MS_Check->Decision_Mass IR_Check 2. FT-IR Analysis Check: NO2 (1535/1350) & Ether (1250) Decision_IR Ether Band Present? IR_Check->Decision_IR NMR_Check 3. 1H NMR (DMSO-d6) Decision_NMR Integral Ratio Correct? NMR_Check->Decision_NMR Decision_Mass->IR_Check Yes Fail_SM Impurity: Starting Material (Check OH stretch) Decision_Mass->Fail_SM No (Mass < 335) Decision_IR->NMR_Check Yes Decision_IR->Fail_SM No (OH present) Pass VALIDATED STRUCTURE Decision_NMR->Pass Yes Fail_Hydro Impurity: Hydrolysis (Phenol presence) Decision_NMR->Fail_Hydro No

Caption: Analytical workflow for the step-by-step validation of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline.

Diagram 2: Structural Assignment Logic (NMR)

Visualizing the correlation between the chemical structure and the expected NMR signals.

NMRLogic Quinoline Quinoline Scaffold (Electron Deficient) H2_Sig H-2 Signal ~8.95 ppm (dd) Quinoline->H2_Sig N-effect EtherLink Ether Linkage (O-Bridge) H6_Prime H-6' Signal ~7.15 ppm (d) EtherLink->H6_Prime Shielding Effect PhenylRing Phenyl Ring (Substituted) H3_Prime H-3' Signal ~8.45 ppm (d) PhenylRing->H3_Prime Ortho to NO2 PhenylRing->H6_Prime Ortho to Ether Nitro 2-NO2 Group (Deshielding) Nitro->H3_Prime Strong Deshielding CF3 4-CF3 Group (Deshielding + 19F) F_Sig 19F Signal -61.5 ppm (s) CF3->F_Sig Direct Detection

Caption: Correlation map linking structural moieties to specific diagnostic NMR signals.

References

  • Synthesis of 8-Quinolinamines and Ethers: Upadhyay, A., et al. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." ACS Omega, 2018, 3(3), 2799–2814. [Link]

  • Trifluoromethyl Quinoline Characterization: Vieira, A. A., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry, 2021, 17, 2799–2811. [Link]

  • 8-Nitroquinoline Reference Spectra: NIST Mass Spectrometry Data Center. "Quinoline, 8-nitro-."[1][2][3][4] NIST Chemistry WebBook, SRD 69. [Link][2]

  • General NMR Shifts of Quinoline Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M.

Sources

Precision Oncology: Preliminary Cytotoxicity Profiling of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into quinoline scaffolds represents a high-impact strategy in modern medicinal chemistry.[1][2] This modification exploits the "fluorine effect"—simultaneously enhancing lipophilicity, preventing metabolic oxidation at vulnerable sites, and altering the electronic density of the pharmacophore. This technical guide provides a rigorous framework for conducting preliminary cytotoxicity studies on these compounds, moving beyond generic screening to a mechanistic understanding of their antineoplastic potential.[3]

The Medicinal Chemistry Rationale: Why Trifluoromethylation?

Before initiating cytotoxicity assays, it is critical to understand the structural hypothesis being tested. The quinoline ring is a "privileged structure" in oncology (e.g., Camptothecin, Bosutinib). The addition of a


 group acts as a bioisostere that fundamentally alters the molecule's behavior.
Key Physicochemical Advantages
PropertyEffect of

Substitution
Biological Impact
Lipophilicity Increases LogP significantly.Enhanced passive diffusion across the lipid bilayer, improving intracellular accumulation.
Metabolic Stability Blocks P450-mediated oxidation.Prolongs half-life (

) by preventing hydroxylation at reactive sites (e.g., C-2 or C-8 positions).
Electronic Effect Strong electron-withdrawing group (EWG).Alters

of the quinoline nitrogen, potentially affecting DNA intercalation or kinase binding affinity.

Expert Insight: When designing your library, prioritize


 substitution at the C-2, C-7, or C-8 positions. Literature suggests that 2,8-bis(trifluoromethyl)quinoline  derivatives often exhibit superior cytotoxicity compared to their mono-substituted counterparts due to optimized amphiphilicity.

Experimental Workflow & Cell Line Selection

A robust study requires a "Go/No-Go" decision tree. Do not screen randomly; follow a logical progression from synthesis to mechanistic validation.

Validated Workflow

CytotoxicityWorkflow Synth Library Synthesis (CF3-Quinolines) QC Purity Check (>95% HPLC/NMR) Synth->QC Screen Primary Screen (MTT/SRB @ 10 µM) QC->Screen Pass Screen->Synth Inactive (Refine SAR) Dose Dose-Response (IC50 Determination) Screen->Dose >50% Inhibition Mech Mechanistic Probe (Apoptosis/ROS) Dose->Mech IC50 < 5 µM

Figure 1: Strategic workflow for evaluating trifluoromethylated quinolines. Note the strict purity requirement before biological testing to avoid false positives from metal catalysts.

Cell Line Strategy

Select a panel that represents different tissue origins and resistance profiles.

  • Solid Tumors: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Leukemia: HL-60 (Promyelocytic) — Highly sensitive to quinoline-induced apoptosis.

  • Control (Critical): HUVEC or HEK293 (Normal tissue).

    • Success Metric: A Selectivity Index (SI)

      
       (Toxic to cancer, safe for normal cells).
      

Standardized Protocol: The Validated MTT Assay

While common, the MTT assay is prone to artifacts, especially with hydrophobic compounds like


-quinolines which may precipitate in aqueous media.
Reagents & Preparation[1][4][5][6][7]
  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[4]

  • Test Compounds: Dissolve in 100% DMSO to create a 10 mM stock.

    • Critical Step: Ensure final DMSO concentration in the well is

      
       to prevent solvent toxicity.
      
Step-by-Step Methodology
  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates.

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
    • Expert Tip: Fill outer wells with PBS (no cells) to prevent "Edge Effect" evaporation, which skews data.

  • Treatment:

    • Dilute

      
      -quinolines in media to achieve concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
      
    • Add 100 µL per well.[5] Run in triplicate .

    • Controls:

      • Negative: Media + 0.5% DMSO.

      • Positive: Doxorubicin or Cisplatin.

  • Incubation:

    • Incubate for 48 or 72 hours.[6][7] Quinolines often require 48h to manifest DNA-intercalation effects.

  • MTT Addition:

    • Add 10 µL of MTT stock to each well.[4][5]

    • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & SAR Interpretation

Calculation

Calculate cell viability using the formula:


[4]

Fit the data to a non-linear regression model (Sigmoidal Dose-Response) to determine the


.
Structure-Activity Relationship (SAR) Trends

Based on current literature (e.g., Bioorg. Med. Chem.), expect the following trends for trifluoromethylated quinolines:

  • Position 2 & 8: Bis-trifluoromethylation often yields the highest potency (single-digit µM

    
    ) due to enhanced lipophilicity facilitating membrane crossing.
    
  • Position 4: Substitution here with bulky groups often reduces activity due to steric hindrance, unless linked to a specific pharmacophore (e.g., hydrazine).

  • Halogen Synergy: The presence of a Chlorine atom adjacent to the

    
     group (e.g., 4-chloro-7-trifluoromethylquinoline) often enhances cytotoxicity via electronic activation of the ring system.
    

Mechanistic Insights: Beyond Cell Death

Cytotoxicity data alone is insufficient. You must determine how the molecule kills.


-quinolines typically act via two primary pathways: Mitochondrial Depolarization  or DNA Intercalation .
Proposed Mechanism of Action

Mechanism Drug CF3-Quinoline Entry (Passive Diffusion) Target1 Mitochondria (Bcl-2 Modulation) Drug->Target1 Target2 Nucleus (DNA Intercalation) Drug->Target2 Event1 ROS Generation (Oxidative Stress) Target1->Event1 Event2 Topoisomerase II Inhibition Target2->Event2 Caspase Caspase 3/7 Activation Event1->Caspase Event2->Caspase Death Apoptosis (Programmed Cell Death) Caspase->Death

Figure 2: Dual-mechanism pathway often observed in fluorinated quinolines. The lipophilic CF3 group facilitates mitochondrial accumulation, triggering ROS-mediated apoptosis.

Validation Experiments
  • Annexin V/PI Staining: Distinguish between apoptosis (Annexin V+) and necrosis (PI+).

    
    -quinolines should primarily induce apoptosis.
    
  • DCFH-DA Assay: Measure Reactive Oxygen Species (ROS). A spike in ROS often precedes cell death in these compounds.

References

  • Bansal, P. et al. (2016).[2] Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Link

  • O'Neill, P. M. et al. (2009). 4-Aminoquinoline antimalarials: the role of the trifluoromethyl group. Journal of Medicinal Chemistry. Link

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • BenchChem. (2025).[1][3][8] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem Technical Resources. Link

  • Kgokong, J. L. et al. (2000). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the evaluation and use of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline in cancer research.

Abstract & Compound Overview

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline (CAS: 1020251-87-9) is a synthetic quinoline derivative characterized by an ether linkage at the C8 position connecting to an electron-deficient 2-nitro-4-(trifluoromethyl)phenyl ring.

Unlike classic 8-hydroxyquinoline (which acts primarily via metal chelation), the 8-phenoxy ether linkage blocks the bidentate coordination site, shifting the mechanism of action toward hydrophobic pocket binding (e.g., kinase inhibition) or bioreductive activation . The presence of the nitro group suggests potential as a hypoxia-activated prodrug (HAP) or an inducer of Reactive Oxygen Species (ROS) , while the trifluoromethyl (CF3) group enhances lipophilicity and metabolic stability.

Key Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula C₁₆H₉F₃N₂O₃
Molecular Weight 334.25 g/mol Small molecule, likely cell-permeable.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires DMSO for solubilization.
Functional Groups Nitro (-NO₂), CF₃, Quinoline NNitro group is a potential redox center; CF₃ improves membrane penetration.
Solubility Insoluble in Water; Soluble in DMSO (>10 mM)Critical: Avoid aqueous stock solutions to prevent precipitation.

Mechanism of Action (Hypothesis & Validation)

Research into 8-aryloxyquinolines suggests two primary mechanisms of cytotoxicity in cancer cells. Researchers should design experiments to validate these pathways.

Pathway A: ROS-Mediated Apoptosis (Nitro-Reductive Stress)

The nitro group on the phenoxy ring can undergo enzymatic reduction (by nitroreductases), particularly in hypoxic tumor environments. This cycling generates superoxide radicals, leading to oxidative stress , DNA damage , and subsequent mitochondrial apoptosis .

Pathway B: Signal Transduction Inhibition

The diaryl ether scaffold mimics the pharmacophore of several kinase inhibitors (e.g., Sorafenib analogs). It may inhibit upstream survival kinases (PI3K/Akt or MAPK), preventing cell proliferation.

Mechanistic Pathway Diagram

MOA_Pathway Compound 8-[2-Nitro-4-(trifluoromethyl) phenoxy]quinoline CellEntry Passive Diffusion (High Lipophilicity) Compound->CellEntry Reductase Nitroreductase/P450 (Hypoxic Activation) CellEntry->Reductase Intracellular ROS ROS Generation (Superoxide/H2O2) Reductase->ROS Redox Cycling DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Caspase Caspase-3/7 Activation DNA_Damage->Caspase Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action involving cellular entry, nitro-reduction, ROS generation, and downstream apoptotic signaling.[1][2]

Preparation & Handling Protocols

Stock Solution Preparation

Safety Note: Wear nitrile gloves and safety glasses. The compound is a potential irritant.

  • Weighing: Weigh 3.34 mg of powder.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solution (Media Preparation)
  • Dilution: Dilute the stock solution into complete cell culture media immediately prior to treatment.

  • DMSO Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Example: To make a 10 µM treatment solution, add 1 µL of 10 mM stock to 999 µL of media.

Experimental Protocols

Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC₅₀ value (concentration inhibiting 50% of growth) in cancer cell lines (e.g., MCF-7, A549, HeLa).

Protocol:

  • Seeding: Seed cancer cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Remove old media and add 100 µL of fresh media containing the compound.

    • Controls: Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation: Incubate for 48 or 72 hours .

  • Development:

    • Add 10 µL of CCK-8 reagent (or 20 µL MTT solution) to each well.

    • Incubate for 1–4 hours until color develops.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine IC₅₀.
    
ROS Detection Assay (Flow Cytometry)

Objective: Confirm if the nitro group induces oxidative stress.

Protocol:

  • Seeding: Seed cells in 6-well plates (2x10⁵ cells/well) overnight.

  • Staining: Pre-load cells with DCFH-DA (10 µM) in serum-free media for 30 minutes.

  • Treatment: Wash cells and treat with the compound (at IC₅₀ concentration) for 1, 4, and 12 hours .

  • Harvest: Trypsinize cells, wash with PBS.

  • Analysis: Analyze immediately on a flow cytometer (FITC channel, Ex/Em: 488/525 nm). A rightward shift in fluorescence indicates ROS generation.

Hypoxia Selectivity Screen

Objective: Test if the compound acts as a Hypoxia-Activated Prodrug.

Protocol:

  • Setup: Prepare two identical 96-well plates with cells.

  • Conditions:

    • Plate A (Normoxia): Incubate in standard incubator (20% O₂).

    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Treatment: Treat both plates with the same concentration gradient for 48 hours.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 2.0 indicates significant hypoxia selectivity.

Experimental Workflow Diagram

Workflow cluster_assays Assay Types Stock Stock Prep (10mM in DMSO) Seed Cell Seeding (24h Recovery) Stock->Seed Dilute Treat Treatment (0.1 - 100 µM) Seed->Treat Assay Endpoint Assay Treat->Assay 48-72h MTT Viability (MTT/CCK-8) Treat->MTT FACS Apoptosis (Annexin V/PI) Treat->FACS ROS Oxidative Stress (DCFH-DA) Treat->ROS Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Caption: Step-by-step experimental workflow from stock preparation to data analysis for multi-parametric evaluation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic (High LogP).Sonicate stock before dilution. Add warm media dropwise to the DMSO stock while vortexing. Keep final DMSO < 0.5%.
Inconsistent IC₅₀ Evaporation of media or uneven cell seeding.Use edge-well corrections (fill outer wells with PBS). Ensure cells are 70% confluent at treatment.
High Background in MTT Reduction of MTT by the compound itself.Use a cell-free control well containing media + compound + MTT to subtract background absorbance.

References

  • Giammarioli, A. M., et al. (2012). "Differential effects of 8-hydroxyquinoline derivatives on cell viability and mitochondrial function." Cell Death & Disease. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Denny, W. A. (2000). "Nitro-substituted hypoxia-activated prodrugs: Current status and future directions." The Lancet Oncology. Link

  • BenchChem. (2024). "Structure and properties of 8-substituted quinoline derivatives." BenchChem Database. Link

Sources

experimental protocol for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline treatment in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Introduction: Unpacking the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a vast array of biological activities, including significant anticancer properties.[1][2] The functionalization of this versatile ring system allows for the fine-tuning of pharmacological effects.[1] The compound 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline incorporates two critical pharmacophores known to enhance biological activity: a trifluoromethyl (-CF3) group and a nitro (-NO2) moiety.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to improve metabolic stability, cellular uptake, and binding affinity.[3][4] Similarly, nitroaromatic compounds are recognized for a range of bioactivities, with some, like nitroxoline, demonstrating the ability to induce programmed cell death in cancer models.[5][6] Given this structural pedigree, 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline (Molecular Formula: C₁₆H₉F₃N₂O₃, Molecular Weight: 334.25) is a compelling candidate for anticancer research.[7]

This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. We present a series of robust, self-validating protocols designed to quantify its cytotoxic effects, elucidate its mechanism of action, and profile its impact on key molecular pathways. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of not just the "how," but the "why."

Experimental Rationale and Strategic Workflow

Based on the known activities of quinoline derivatives and their functional groups, we hypothesize that 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline exerts its anticancer effects by inducing apoptosis.[2][6] To systematically test this hypothesis, a multi-tiered experimental approach is required. The workflow begins with a primary screen to assess general cytotoxicity, followed by secondary mechanistic assays to confirm apoptosis and investigate underlying changes in gene expression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Line Culture (e.g., MCF-7, A549) B Compound Treatment (Dose-Response) A->B C XTT Cell Viability Assay B->C D Determine IC50 Value C->D E Western Blot Analysis (Treat cells at IC50) D->E Inform Treatment Concentration G RT-qPCR Analysis (Treat cells at IC50) D->G Inform Treatment Concentration F Detect Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) E->F H Quantify Gene Expression (BAX, BCL2, CDKN1A) G->H

Caption: High-level experimental workflow for the in vitro evaluation of the compound.

Data Presentation: Illustrative Quantitative Analysis

The following tables summarize representative data that could be generated using the protocols described herein. These examples are intended to serve as a benchmark for expected outcomes.

Table 1: Cytotoxicity Profile in Human Cancer Cell Lines This table illustrates the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.

Cell LineCancer TypeAssayTreatment DurationIC50 (µM) [Mean ± SD]
MCF-7Breast AdenocarcinomaXTT48 hours5.2 ± 0.7
A549Lung CarcinomaXTT48 hours8.9 ± 1.1
HCT116Colorectal CarcinomaXTT48 hours6.5 ± 0.9
HEK293Normal Embryonic KidneyXTT48 hours> 50

Table 2: Western Blot Analysis of Pro-Apoptotic Markers This table shows the relative increase in key apoptosis execution proteins after treatment.

Target ProteinTreatment (24h)Fold Change vs. Control [Mean ± SD]
Cleaved Caspase-3 (17/19 kDa)1x IC507.8 ± 1.2
2x IC5015.2 ± 2.1
Cleaved PARP (89 kDa)1x IC506.5 ± 0.9
2x IC5013.9 ± 1.8

Data represents densitometric analysis normalized to a loading control (e.g., β-actin).

Table 3: RT-qPCR Analysis of Apoptosis-Related Gene Expression This table quantifies changes in the transcription of genes that regulate apoptosis.

Gene TargetFunctionTreatment (24h, 1x IC50)Fold Change vs. Control [Mean ± SD]
BAXPro-apoptotic4.1 ± 0.5
BCL2Anti-apoptotic-3.5 ± 0.4
CDKN1A (p21)Cell Cycle Arrest6.2 ± 0.8

Data is calculated using the comparative Ct (ΔΔCt) method, normalized to a reference gene (e.g., GAPDH).

Detailed Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation
  • Cell Line Maintenance : Culture human cancer cell lines (e.g., MCF-7, A549) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing : Passage cells upon reaching 80-90% confluency to maintain exponential growth.

  • Compound Stock Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the compound from the stock solution using the complete cell culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assessment using XTT Assay

This protocol quantifies cell viability by measuring the metabolic activity of living cells.[8] The mitochondrial dehydrogenases of viable cells reduce the XTT tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of viable cells.[9]

  • Cell Seeding : Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound or vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation : Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition : Add 50 µL of the activated XTT solution to each well.

  • Final Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background noise.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: Analysis of Apoptotic Markers by Western Blot

This protocol detects key proteins involved in the apoptotic cascade, providing direct evidence of programmed cell death.[10][11] The detection of cleaved (activated) forms of caspases and PARP is a definitive marker of apoptosis.[12]

  • Cell Treatment and Harvesting : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 1x and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction : Wash cells with ice-cold PBS. Lyse the cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification : Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation : Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE : Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

  • Washing and Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Perform densitometric analysis on the bands using software like ImageJ. Normalize the intensity of the target protein bands to the loading control.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in mRNA levels of target genes, offering insight into the transcriptional regulation underlying the compound's effects.[13] It is considered the gold standard for accurate gene expression analysis.[14]

  • Cell Treatment : Seed and treat cells in 6-well plates as described for Western blotting.

  • RNA Extraction : At the end of the treatment period, lyse the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.[15]

  • RNA Quality and Quantity Assessment : Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. An A260/280 ratio of ~2.0 is indicative of pure RNA.[13]

  • cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup : Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine SYBR Green Master Mix, forward and reverse primers for a target gene (e.g., BAX, BCL2, CDKN1A) or a reference gene (GAPDH), and the diluted cDNA template. Run each reaction in triplicate.

  • Thermal Cycling : Perform the qPCR run on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify product specificity.[14]

  • Data Analysis :

    • Collect the cycle threshold (Ct) values for all reactions.

    • Normalize the Ct value of each target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Determine the relative fold change in gene expression using the formula: Fold Change = 2^(-ΔΔCt).

Visualizing the Mechanism: The Intrinsic Apoptosis Pathway

Treatment with a cytotoxic quinoline derivative can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

G cluster_0 cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound 8-[2-Nitro-4-(trifluoromethyl) phenoxy]quinoline Bax BAX / BAK (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC MOMP Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: A potential signaling pathway activated by the compound, leading to apoptosis.

Conclusion

The protocols and guidelines presented in this application note provide a robust and comprehensive framework for the initial in vitro characterization of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline. By systematically assessing cytotoxicity, confirming the induction of apoptosis through Western blot analysis, and profiling changes in gene expression via RT-qPCR, researchers can build a detailed understanding of the compound's biological activity. This multi-faceted approach is essential for validating its potential as a novel therapeutic agent and for guiding future preclinical development.

References

  • MTT assay. Wikipedia. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. Available from: [Link]

  • Quantitative Real Time PCR Protocol Stack Lab. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. PMC. Available from: [Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available from: [Link]

  • Gene Expression Detection Assay for Cancer Clinical Use. PMC. Available from: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar. Available from: [Link]

  • Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PMC - PubMed Central. Available from: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. PubMed. Available from: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available from: [Link]

  • Protocol for the synthesis of quinoline derivatives. ResearchGate. Available from: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available from: [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available from: [Link]

  • Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. PubMed. Available from: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide range of diseases. The antimalarial drug quinine, first isolated in 1820, stands as a historic testament to the therapeutic potential of this scaffold. Modern drug discovery has expanded upon this legacy, with quinoline-based compounds being investigated and approved for anticancer, antibacterial, antiviral, and anti-inflammatory applications. The versatility of the quinoline ring allows for substitutions at various positions, enabling the generation of large and diverse chemical libraries for high-throughput screening (HTS).

The successful identification of novel quinoline-based drug candidates is critically dependent on the design and implementation of robust and relevant HTS assays. This guide provides an in-depth overview of key HTS methodologies, detailed experimental protocols, and the scientific rationale underpinning the selection and optimization of assays for this important class of compounds.

Part 1: Assay Selection and Design Considerations

The choice of an HTS assay is dictated by the specific biological question being addressed and the molecular target of interest. For quinoline-based compounds, which can act on a variety of targets including enzymes, receptors, and nucleic acids, a range of assay formats can be employed.

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This approach involves testing compounds against a specific, isolated biological target, such as a purified enzyme or receptor. It is a reductionist approach that provides clear, mechanistic information about the compound's activity. For quinoline compounds known to target specific enzymes like kinases or topoisomerases, enzyme inhibition assays are a common choice.

  • Phenotypic Screening: In contrast, phenotypic screening assesses the effect of compounds on whole cells or organisms, measuring a specific cellular phenotype, such as cell death, inhibition of proliferation, or changes in morphology. This approach is agnostic to the specific molecular target and can lead to the discovery of compounds with novel mechanisms of action. Given the diverse biological activities of quinolines, phenotypic screens are particularly valuable for identifying new therapeutic applications.

Common HTS Assay Formats for Quinolines
Assay Type Principle Common Targets for Quinolines Advantages Disadvantages
Enzyme Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific enzyme.Kinases, Topoisomerases, ProteasesMechanistically informative, highly quantitative.Requires a purified, active enzyme.
Cell Viability/Cytotoxicity Assays Quantifies the number of viable cells in a culture after treatment with a compound.Cancer cell lines, microbial pathogensSimple, robust, and widely applicable for anticancer and antimicrobial screens.Does not provide mechanistic information.
Reporter Gene Assays Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific promoter or signaling pathway.Nuclear receptors, transcription factorsHighly sensitive, allows for the study of specific signaling pathways.Can be prone to off-target effects and artifacts.
Fluorescence Polarization (FP) Assays Measures the change in polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein target.Protein-protein interactions, receptor-ligand bindingHomogeneous (no-wash) format, highly sensitive.Requires a suitable fluorescent probe.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Subcellular localization of proteins, morphological changesProvides multi-parametric data, rich in information.Complex data analysis, lower throughput than some other methods.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key HTS assays commonly used for the screening of quinoline-based compound libraries.

Protocol: Kinase Inhibition Assay (e.g., against a specific tyrosine kinase)

This protocol describes a generic, in vitro kinase assay using a luminescence-based readout to measure ATP consumption.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Signal Detection prep1 Dispense Kinase Enzyme prep2 Add Quinoline Compound prep1->prep2 prep3 Add Substrate/ATP Mixture prep2->prep3 incubation Incubate at Room Temperature prep3->incubation detect1 Add Kinase-Glo® Reagent incubation->detect1 detect2 Measure Luminescence detect1->detect2

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Quinoline compound library (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each quinoline compound from the library into the wells of a 384-well plate. Also, include wells for positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 5 µL of the kinase enzyme solution (diluted in assay buffer to the desired concentration) to all wells except the positive controls.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (at 2x the final desired concentration) to all wells to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized depending on the specific kinase.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol: Cell Viability Assay (e.g., against a cancer cell line)

This protocol describes a common method for assessing the cytotoxic or cytostatic effects of quinoline compounds on a cancer cell line using a resazurin-based assay.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_detection Signal Detection cell_seed Seed Cells in 384-well Plate cell_adhere Allow Cells to Adhere Overnight cell_seed->cell_adhere compound_add Add Quinoline Compounds cell_adhere->compound_add incubation Incubate for 48-72 hours compound_add->incubation reagent_add Add Resazurin Reagent incubation->reagent_add measure_fluor Measure Fluorescence reagent_add->measure_fluor G ligand Ligand rtk Receptor Tyrosine Kinase ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer downstream Downstream Signaling (e.g., RAS-MAPK) dimer->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response quinoline Quinoline Inhibitor quinoline->dimer Inhibits

Measuring Reactive Oxygen Species (ROS) Induction by Quinoline Compounds: A Guide to Method Selection and Execution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone of many therapeutic agents, but their biological activity can be complex, sometimes involving the induction of cellular oxidative stress. The generation of Reactive Oxygen Species (ROS) is a critical factor in both the efficacy and toxicity of these compounds. Accurate measurement of ROS is therefore paramount in drug development and toxicology studies. This guide provides a comprehensive overview of the primary techniques for quantifying ROS induction by quinoline compounds. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into data interpretation to ensure scientific rigor and trustworthiness.

Introduction: The Double-Edged Sword of Quinolines and ROS

Reactive Oxygen Species (ROS)—encompassing superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH)—are natural byproducts of aerobic metabolism.[1][2] At physiological levels, they function as essential signaling molecules.[3][4] However, excessive ROS production overwhelms the cell's antioxidant defenses, leading to oxidative stress—a condition implicated in cellular damage and numerous pathologies, including cancer and neurodegeneration.[2][3][5]

Quinoline scaffolds are prevalent in pharmaceuticals due to their broad spectrum of biological activities.[6] However, a key mechanism of action—or a source of toxicity—for some quinolines is their ability to disrupt cellular redox balance and induce ROS.[7][8] This can occur through several mechanisms, including the chelation of transition metals to catalyze Fenton-like reactions or through redox cycling processes that generate superoxide.[9][10] Therefore, for researchers developing or evaluating quinoline-based drugs, a robust and reliable methodology to measure ROS is not just beneficial, but essential.

This document serves as a technical guide for selecting and implementing appropriate assays to measure ROS generated by quinoline compounds, with a focus on ensuring data integrity through proper controls and an understanding of each method's limitations.

The "Why": Mechanistic Insights into Quinoline-Induced ROS

Understanding the potential mechanisms of ROS induction is crucial for selecting the most appropriate detection assay. Quinolines can promote ROS generation primarily through two pathways:

  • Redox Cycling: Certain quinone-like structures can be reduced by cellular reductases (e.g., NADPH cytochrome P450 reductase) to form a semiquinone radical. This radical can then transfer an electron to molecular oxygen (O₂) to generate the superoxide radical (O₂•⁻), regenerating the parent quinoline in the process.[9] This futile cycle can produce a substantial amount of superoxide.

  • Metal Chelation & Fenton Chemistry: Quinolines with specific functional groups, such as an 8-hydroxyl group, can chelate redox-active transition metals like iron (Fe²⁺) and copper (Cu⁺).[11] This complex can then catalyze the conversion of hydrogen peroxide (H₂O₂) into the highly reactive and damaging hydroxyl radical (•OH) via Fenton or Haber-Weiss reactions.[11][10]

G cluster_0 Redox Cycling Pathway cluster_1 Metal-Catalyzed Pathway (Fenton-like) Quinoline Quinoline Compound Semiquinone Semiquinone Radical Quinoline->Semiquinone Cellular Reductases (e.g., NADPH) Semiquinone->Quinoline O₂ Superoxide_out O₂•⁻ (Superoxide) Semiquinone->Superoxide_out O2_in O₂ ROS Cellular ROS Pool Superoxide_out->ROS Quinoline_Metal Quinoline-Fe²⁺ Complex OH_Radical •OH (Hydroxyl Radical) Quinoline_Metal->OH_Radical Catalysis H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->Quinoline_Metal OH_Radical->ROS G cluster_workflow DCFH-DA Experimental Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Wash Cells (PBS or HBSS) A->B C 3. Load with DCFH-DA (e.g., 10-20 µM, 30 min) B->C D 4. Wash to Remove Excess Probe C->D E 5. Treat with Quinoline Compound D->E F 6. Incubate (Time course) E->F G 7. Measure Fluorescence (Ex: ~488nm, Em: ~525nm) F->G

Caption: High-level workflow for the DCFH-DA cell-based assay.

Detailed Protocol (96-well Microplate Format):

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight. [12]2. Reagent Preparation:

    • Prepare a 10-20 mM stock solution of DCFH-DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light. [13] * Immediately before use, prepare a working solution of 10-50 µM DCFH-DA in pre-warmed, serum-free medium or Hanks' Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically for your cell line. [14][12]3. Cell Staining:

    • Remove the culture medium from the wells and gently wash the cells once with warm HBSS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark. [13][15]4. Compound Treatment:

    • Gently aspirate the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

    • Add 100 µL of medium containing the desired concentrations of your quinoline compound (and vehicle control) to the respective wells.

  • Essential Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the quinoline compound.

    • Positive Control: Cells treated with a known ROS inducer (e.g., 100-500 µM H₂O₂ or Pyocyanin) for 30-60 minutes. [16] * Antioxidant Control: Cells pre-treated with an antioxidant like 5 mM N-acetyl-cysteine (NAC) for 1-2 hours before adding the quinoline compound. A significant reduction in the signal validates that it is ROS-dependent.

  • Data Acquisition:

    • Measure fluorescence immediately (for a baseline reading, t=0) and at various time points (e.g., 30, 60, 120 minutes) using a microplate reader with excitation at ~485-495 nm and emission at ~520-530 nm. [13][16]7. Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control after subtracting the background fluorescence from unstained cells.

Method 2: Specific Detection of Mitochondrial Superoxide with MitoSOX™ Red

This method provides specificity for superoxide and localizes the signal to the mitochondria, a primary site of ROS production. The cell-permeant MitoSOX™ Red probe selectively accumulates in mitochondria due to the membrane potential. [17]There, it is specifically oxidized by superoxide (but not other ROS) to a product that binds to mitochondrial nucleic acids, exhibiting bright red fluorescence. [18][17][19]

G cluster_mito Mitochondrion MitoSOX_in MitoSOX™ Red (Cell Permeable) Accumulation Accumulates in Mitochondria MitoSOX_in->Accumulation ΔΨm dependent Oxidation Oxidation by O₂•⁻ Accumulation->Oxidation Binding Binds to mtDNA Oxidation->Binding Fluorescence Red Fluorescence (Ex: 510nm, Em: 580nm) Binding->Fluorescence ETC Electron Transport Chain Superoxide O₂•⁻ (Superoxide) ETC->Superoxide Generates Superoxide->Oxidation

Caption: Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.

Detailed Protocol (Fluorescence Microscopy):

  • Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-appropriate dishes.

  • Reagent Preparation:

    • CAUTION: The MitoSOX™ Red stock solution is unstable. Prepare a 5 mM stock solution by dissolving 50 µg of MitoSOX™ Red in 13 µL of high-quality, anhydrous DMSO. [18][17]Aliquot into small, single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid freeze-thaw cycles. [17] * Immediately before use, dilute the 5 mM stock solution in warm HBSS or other suitable buffer to a final working concentration of 1-5 µM (typically 5 µM). [17]3. Cell Staining and Treatment:

    • Remove culture medium and wash cells once with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light. [17]The optimal time may need to be determined empirically.

    • Wash the cells gently three times with warm buffer to remove excess probe. [20] * Add fresh, pre-warmed medium containing your quinoline compound or controls.

  • Essential Controls:

    • Positive Control: Treat cells with a known mitochondrial superoxide inducer like Antimycin A or Rotenone.

    • Negative/Specificity Control: Co-incubate cells with the quinoline compound and a superoxide scavenger like superoxide dismutase (SOD)-peg or a mitochondria-targeted antioxidant like Mito-TEMPO. A diminished signal confirms superoxide specificity.

  • Imaging and Analysis:

    • Image live cells using a fluorescence microscope equipped with appropriate filters (Excitation: ~510 nm, Emission: ~580 nm). [18][19] * To specifically discriminate superoxide-mediated oxidation, use an excitation of ~400 nm with emission detection at ~590 nm if your system allows. [21] * Quantify the mean fluorescence intensity per cell from multiple fields of view using imaging software (e.g., ImageJ/Fiji).

Method 3: High-Sensitivity Superoxide Detection with Lucigenin

This chemiluminescent assay is extremely sensitive but must be used with caution due to well-documented artifacts. [22]It is best suited for cell-free systems or cell homogenates where concentrations can be carefully controlled.

Principle: Lucigenin (bis-N-methylacridinium nitrate) undergoes a two-step reduction in the presence of superoxide, leading to the formation of an unstable dioxetane intermediate that decomposes and emits light. [23] Key Causality and Trustworthiness Consideration: The primary concern is that lucigenin itself can be reduced by cellular reductases, and this reduced form can react with O₂ to generate superoxide, thus amplifying its own signal in a manner independent of the initial biological process. [24]To mitigate this, it is critical to use a low concentration of lucigenin (5 µM) and to validate any positive results with an independent method. [22] Protocol Overview (Luminometer):

  • Sample Preparation: Prepare cell suspensions or tissue homogenates in a suitable buffer (e.g., PBS with glucose and Mg²⁺/Ca²⁺). [25]2. Reagent Preparation: Prepare a 10 mM lucigenin stock in DMSO. [26]Dilute to a final working concentration of 5 µM in assay buffer immediately before use.

  • Measurement:

    • Aliquot 5 x 10⁴ to 1 x 10⁵ cells per well in a white, opaque 96-well plate.

    • Place the plate in a luminometer heated to 37°C.

    • Inject the quinoline compound and immediately after, inject the lucigenin working solution.

    • Monitor chemiluminescence over time (e.g., for 30-60 minutes).

  • Controls: As with other assays, include vehicle controls and validate with SOD to confirm the signal is from superoxide.

Method 4: The Gold Standard - Electron Paramagnetic Resonance (EPR)

EPR is the only technique that provides direct, unambiguous evidence of free radical formation. [27][28]It detects the magnetic moment of unpaired electrons. Due to the extremely short half-life of ROS, a "spin trap" is used. This diamagnetic molecule reacts with the transient radical to form a much more stable radical adduct, which accumulates to a concentration detectable by the EPR spectrometer. [28][29] Protocol Conceptual Framework:

  • System Preparation: Prepare a suspension of cells (e.g., 1x10⁶ cells/mL) or a cell-free enzymatic system.

  • Spin Trap Addition: Add a spin trap such as DMPO (5,5-dimethyl-1-pyrroline N-oxide) for detecting both superoxide and hydroxyl radicals, or a spin probe like CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) which is highly sensitive for superoxide. [30][31]3. Treatment: Add the quinoline compound to initiate the reaction.

  • Sample Loading: Quickly load the reaction mixture into a specialized glass capillary tube.

  • EPR Measurement: Place the capillary into the EPR spectrometer and record the spectrum. The resulting spectrum's hyperfine splitting constants are characteristic of the specific radical adduct formed, allowing for positive identification. [31]6. Validation: The identity of the radical can be confirmed by observing the quenching of the signal upon addition of specific enzymes (e.g., SOD for superoxide, catalase for H₂O₂-dependent hydroxyl radicals). [30]

Conclusion: Ensuring Rigor in ROS Research

Measuring ROS induction by quinoline compounds is a complex but critical task in drug development and safety assessment. There is no "one-size-fits-all" solution.

  • Start Broad, Get Specific: Use a general assay like DCFH-DA for initial, high-throughput screening.

  • Validate and Verify: Follow up positive hits with more specific methods like MitoSOX™ Red to identify the ROS type and its subcellular origin.

  • Embrace Controls: The use of positive controls, vehicle controls, and antioxidant/scavenger controls is non-negotiable for validating that the observed signal is genuinely from ROS.

  • Understand the Chemistry: Be aware of the potential for artifacts, such as lucigenin redox cycling or direct interference of the quinoline compound with the probe.

  • Confirm with the Gold Standard: When possible, use EPR to unambiguously identify the radical species involved, providing the highest level of scientific confidence.

By carefully selecting methods based on the scientific question and by incorporating rigorous, self-validating controls, researchers can generate trustworthy and reproducible data, leading to a clearer understanding of the biological effects of quinoline compounds.

References

  • Hiraku, Y., Oikawa, S., & Kawanishi, S. (2001). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. PubMed. Retrieved from [Link]

  • Akaike, T., & Maeda, H. (2010). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. PMC. Retrieved from [Link]

  • BelAiba, A., et al. (2013). Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4. ScienceDirect. Retrieved from [Link]

  • Bruker. (n.d.). EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). The quinone derivatives and their ROS generation. Retrieved from [Link]

  • Villamena, F. A. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. MDPI. Retrieved from [Link]

  • Polyakov, N., et al. (2019). Scheme of the mechanism of ROS generation via interaction of quinones... ResearchGate. Retrieved from [Link]

  • Steffen-Heins, A., & Steffens, B. (2015). EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS. Frontiers in Environmental Science. Retrieved from [Link]

  • Thomas, M., et al. (2015). Electron Paramagnetic Resonance (EPR) Spectroscopy to Detect Reactive Oxygen Species in Staphylococcus aureus. PMC. Retrieved from [Link]

  • Collins, M. M. (2025). Electron Paramagnetic Resonance Spectroscopy Protocol for Analysis of Free Radicals in Zebrafish. protocols.io. Retrieved from [Link]

  • Perillo, B., et al. (2021). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Lucigenin Chemiluminescence Assay for Superoxide Detection. Retrieved from [Link]

  • Beta LifeScience. (2025). ROS Staining & Antibody Methods: Visualizing Oxidative Stress. Retrieved from [Link]

  • MDPI. (n.d.). DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Liu, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. Retrieved from [Link]

  • Münzel, T., et al. (2002). Detection of Superoxide in Vascular Tissue. AHA Journals. Retrieved from [Link]

  • Abbkine. (2025). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Retrieved from [Link]

  • Chan, J. Y., et al. (2014). Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). Effect of reactive oxygen species (ROS) produced by pyridine and quinoline on NH4+-N removal under phenol stress: The shift of nitrification pathway and its potential mechanisms. PubMed. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Chemiluminescence measurement of the generation of reactive oxygen species. Retrieved from [Link]

  • MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview. Retrieved from [Link]

  • Nazir, A., et al. (2017). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PMC. Retrieved from [Link]

  • Onoue, S., et al. (2021). Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients. J-Stage. Retrieved from [Link]

  • JaCVAM. (2013). Validation report for the international validation study on ROS (Reactive Oxygen Species) assay as a test evaluating phototoxic potential. Retrieved from [Link]

  • Belikov, A. V., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC. Retrieved from [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Retrieved from [Link]

  • BMG LABTECH. (2026). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. Retrieved from [Link]

  • Nature. (n.d.). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Methods for the detection of reactive oxygen species. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. Retrieved from [Link]

  • Haider, M. Z., et al. (2021). Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking. PubMed. Retrieved from [Link]

Sources

Application and Protocol for Assessing Mitochondrial Dysfunction Induced by 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Mitochondria in Drug-Induced Toxicity

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling.[1][2] Consequently, mitochondrial dysfunction is a significant contributor to drug-induced toxicity, leading to compound attrition during drug development and even post-market withdrawals.[3][4] Quinoline derivatives are a broad class of heterocyclic compounds with diverse pharmacological activities, including antimalarial and anticancer properties.[5][6][7][8] Emerging evidence suggests that some quinoline compounds can exert their effects by inducing mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane, and impaired ATP synthesis.[9][10][11]

This technical guide provides a comprehensive set of protocols to investigate the potential mitochondrial liabilities of the novel compound, 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline. The following application notes detail robust, fluorescence-based and extracellular flux assays to provide a multi-parametric assessment of mitochondrial health in response to compound treatment.

Experimental Workflow for Assessing Mitochondrial Dysfunction

The following workflow provides a logical sequence for a thorough investigation of compound-induced mitochondrial toxicity.

workflow cluster_initial Initial Screening cluster_functional Mitochondrial Function Assessment cluster_analysis Data Analysis & Interpretation A Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Determine IC50 and Sub-toxic Concentrations A->B C Mitochondrial Respiration (Seahorse XF Mito Stress Test) B->C Treat cells with sub-toxic concentrations D Mitochondrial Membrane Potential (JC-1 or TMRE Assay) B->D E Cellular ATP Production Assay B->E F Mitochondrial ROS Production (MitoSOX Red Assay) B->F G Quantitative Analysis and Statistical Evaluation C->G D->G E->G F->G H Integrative Assessment of Mitochondrial Dysfunction G->H

Figure 1: A comprehensive workflow for the assessment of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline-induced mitochondrial dysfunction.

Protocol 1: Analysis of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[1][2] This provides key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Principle of the Assay

The assay utilizes a specialized microplate and transient micro-chambers to measure the rate at which cells consume oxygen. Sequential injections of mitochondrial toxins (oligomycin, FCCP, and a mixture of rotenone and antimycin A) are used to reveal the key parameters of mitochondrial function.

seahorse_principle cluster_injections Sequential Drug Injections cluster_ocr Resulting OCR Profile Oligo Oligomycin (ATP Synthase Inhibitor) ATP_linked ATP-linked Respiration Oligo->ATP_linked Inhibits Proton_leak Proton Leak Oligo->Proton_leak Reveals FCCP FCCP (Uncoupler) Maximal Maximal Respiration FCCP->Maximal Stimulates Rot_AA Rotenone/Antimycin A (Complex I/III Inhibitors) Non_mito Non-mitochondrial Oxygen Consumption Rot_AA->Non_mito Inhibits mitochondrial respiration completely Basal Basal Respiration Basal->ATP_linked Basal->Proton_leak Spare Spare Respiratory Capacity Maximal->Spare Calculated from Basal

Figure 2: Principle of the Seahorse XF Cell Mito Stress Test, illustrating the effects of sequential inhibitor injections on the oxygen consumption rate (OCR).

Step-by-Step Protocol
  • Cell Seeding: Seed an appropriate cell line (e.g., HepG2, SH-SY5Y) in a Seahorse XF96 or XFe24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline and a vehicle control for the desired duration. Include a positive control known to induce mitochondrial dysfunction (e.g., rotenone).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Prepare the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) in the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Assay Execution:

    • Wash the cells with the pre-warmed assay medium and replace the culture medium with the assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Run the Cell Mito Stress Test protocol according to the manufacturer's instructions.

  • Data Analysis: The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration.

Expected Quantitative Data
ParameterDescriptionExpected Effect of Mitochondrial Toxin
Basal Respiration The baseline oxygen consumption of the cells.Decrease
ATP-linked Respiration The portion of basal respiration used for ATP synthesis.Decrease
Maximal Respiration The maximum OCR the cells can achieve.Decrease
Spare Respiratory Capacity The cell's ability to respond to an increased energy demand.Decrease
Proton Leak Oxygen consumption not coupled to ATP synthesis.May increase or decrease
Non-mitochondrial Oxygen Consumption OCR that persists after complete inhibition of mitochondrial respiration.Unchanged

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key indicator of mitochondrial health is the maintenance of the mitochondrial membrane potential (ΔΨm).[12][13] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction. The cationic dye JC-1 is widely used for this purpose.

Principle of the Assay

JC-1 is a ratiometric dye that exists as monomers (green fluorescence) at low mitochondrial membrane potentials and forms J-aggregates (red fluorescence) at high mitochondrial membrane potentials.[3][14] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. After adherence, treat the cells with 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline at various concentrations, a vehicle control, and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution in pre-warmed culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Gently wash the cells with a suitable buffer (e.g., PBS).

    • Measure the fluorescence intensity using a fluorescence microplate reader.

      • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

      • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Determination of Cellular ATP Levels

Mitochondria are the primary source of cellular ATP through oxidative phosphorylation.[2] A reduction in cellular ATP levels can signify impaired mitochondrial function.[12][15]

Principle of the Assay

This protocol utilizes a luciferase-based system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed cells in a 96-well white, opaque plate. Treat the cells with 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, a vehicle control, and a positive control (e.g., oligomycin).

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates a reduction in cellular ATP levels.

Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

An imbalance in mitochondrial function can lead to an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[16]

Principle of the Assay

MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. Upon oxidation by superoxide, it exhibits red fluorescence.

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat the cells with 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, a vehicle control, and a positive control (e.g., antimycin A).

  • MitoSOX Staining:

    • Prepare a fresh MitoSOX Red staining solution in pre-warmed buffer (e.g., HBSS).

    • Remove the treatment medium and add the MitoSOX Red staining solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells gently with pre-warmed buffer.

    • Measure the red fluorescence using a fluorescence microplate reader (Excitation ~510 nm, Emission ~580 nm).

  • Data Analysis: An increase in red fluorescence intensity compared to the vehicle control indicates an increase in mitochondrial superoxide production.

Interpretation of Results and Concluding Remarks

A comprehensive assessment of mitochondrial dysfunction requires the integration of data from multiple assays. For 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, a profile indicating mitochondrial toxicity would include:

  • A decrease in basal and maximal respiration.

  • A reduction in ATP-linked respiration and spare respiratory capacity.

  • A loss of mitochondrial membrane potential (decreased red/green fluorescence ratio with JC-1).

  • A depletion of cellular ATP levels.

  • An increase in mitochondrial ROS production.

By employing these detailed protocols, researchers can effectively characterize the mitochondrial effects of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, providing crucial insights into its mechanism of action and potential toxicological liabilities. Early identification of mitochondrial toxicity is paramount for making informed decisions in the drug development pipeline.[4][16]

References

  • Elabscience. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]

  • Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. [Link]

  • Ma, Y., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 1(2), 100085. [Link]

  • Dykens, J. A., & Will, Y. (2007). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Toxicological Sciences, 97(2), 237-247. [Link]

  • BioMedha. Mitochondrial toxicity assessment. [Link]

  • BMG Labtech. Mitochondrial toxicity: measurement and applications. [Link]

  • ResearchGate. The compound treatment prevents the mitochondrial dysfunction induced... [Link]

  • Will, Y., & Dykens, J. A. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences, 92(1), 10-20. [Link]

  • Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. [Link]

  • Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 22345-22367. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Li, Y., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. Molecules, 28(6), 2643. [Link]

  • LaMontagne, M. P., et al. (1983). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 26(2), 232-236. [Link]

  • Mitochon Pharmaceuticals. Scientific Publications. [Link]

  • Schulz, J. B., et al. (1996). The role of mitochondrial dysfunction and neuronal nitric oxide in animal models of neurodegenerative diseases. Molecular and Cellular Biochemistry, 163-164(1), 133-138. [Link]

  • Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 22345-22367. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. [Link]

  • Antitumoral effect of novel synthetic 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) via ROS-mediated DNA damage, apoptosis and anti-migratory effect in colon cancer cell line. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Mitigating Off-Target Effects of Novel Quinoline-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline and Related Analogues

Disclaimer: The following guide provides a comprehensive framework for researchers working with novel quinoline-based compounds, using 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline as a representative example. Due to the limited publicly available data on this specific molecule, this guide is based on established principles of cell culture, pharmacology, and the known biological activities of structurally related quinoline derivatives. Researchers are advised to adapt these recommendations to their specific experimental context.

Introduction

Quinoline and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, showing promise as anticancer, antimalarial, and anti-inflammatory agents.[1] The introduction of various functional groups to the quinoline scaffold allows for the fine-tuning of their therapeutic properties.[2][3] However, this structural diversity also presents a challenge in predicting and mitigating off-target effects, which can lead to cytotoxicity, confounding experimental results, and potential liabilities in drug development.[4][5]

This technical support center provides a structured approach to identifying, understanding, and reducing the off-target effects of novel quinoline-based compounds, such as 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, in a cell culture setting.

Part 1: Getting Started - Initial Compound Characterization

Before embarking on detailed mechanistic studies, it is crucial to perform a preliminary characterization of your quinoline compound.

Q1: What is the first experiment I should perform with a new quinoline compound?

A1: The initial and most critical experiment is to determine the compound's cytotoxic concentration range in your chosen cell line(s). This is typically achieved by performing a dose-response curve and calculating the 50% cytotoxic concentration (CC50).

Experimental Protocol: Determining CC50 using an MTT Assay [6]

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline in a suitable solvent, such as DMSO. Create a serial dilution of the compound in your cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of your compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50 value.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
High Cytotoxicity at Expected Efficacious Concentrations The compound may have potent off-target effects leading to cell death. Some quinoline derivatives are known to intercalate DNA or generate reactive oxygen species (ROS), which can be cytotoxic.[7][8]1. Perform a Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase or triggers apoptosis/necrosis. This can provide clues about the mechanism of cytotoxicity.[9] 2. Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to assess intracellular ROS levels after compound treatment. Increased ROS can be a significant off-target effect of some quinoline structures. 3. Evaluate Mitochondrial Membrane Potential: Use a dye like JC-1 to assess mitochondrial health. Disruption of mitochondrial function is a common off-target liability.
Inconsistent or Non-Reproducible Results 1. Compound Instability or Precipitation: The compound may be unstable in your culture medium or precipitating at higher concentrations. 2. Variable Off-Target Engagement: Small variations in cell culture conditions (e.g., cell density, serum concentration) can alter the engagement of off-target proteins.1. Assess Compound Solubility: Visually inspect your compound dilutions in media for any signs of precipitation. Consider using a nephelometer for a more quantitative assessment. If solubility is an issue, you may need to adjust your stock concentration or the vehicle used. 2. Standardize Cell Culture Conditions: Ensure strict adherence to protocols for cell passage number, seeding density, and media composition to minimize variability.[4]
Observed Phenotype Does Not Correlate with On-Target Activity The observed cellular effect may be predominantly driven by off-target interactions. Quinoline derivatives have been reported to interact with a wide range of cellular targets.[2]1. Use a Structurally Related Inactive Analog: If available, a close chemical analog of your compound that is known to be inactive against your primary target can serve as an excellent negative control to identify non-specific effects.[4] 2. Target Knockdown/Knockout Experiments: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If your compound still elicits the same phenotype in these cells, it is likely due to off-target effects. 3. Thermal Shift Assays (CETSA): This technique can be used to assess the direct binding of your compound to its intended target and other proteins in a cellular context.

Part 3: Frequently Asked Questions (FAQs)

Q2: How can I proactively predict potential off-target effects of my quinoline compound?

A2: While experimental validation is essential, in silico methods can provide valuable early insights. Computational approaches, such as docking your compound's structure against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels), can help identify potential interactions.[10] Structure-activity relationship (SAR) studies of similar quinoline derivatives can also offer clues about likely off-target classes.[11]

Q3: What are some common off-target classes for quinoline-based compounds?

A3: Based on the literature, quinoline derivatives have been shown to interact with a variety of protein classes, including:

  • Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[12]

  • DNA: Some quinoline compounds can intercalate into DNA, leading to genotoxicity.[8]

  • Monoamine Oxidases (MAOs): Certain 8-aminoquinolines are metabolized by MAOs.[7]

  • Cytochrome P450 (CYP) Enzymes: Many quinolines are metabolized by CYPs, and some can also inhibit their activity, leading to potential drug-drug interactions.[7]

Q4: What are essential control experiments when studying a novel quinoline compound?

A4: The following controls are highly recommended:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known activator or inhibitor of your pathway of interest.

  • Cell Line Controls: Use multiple cell lines with varying expression levels of your target protein.

  • Inactive Analog Control: A structurally similar but biologically inactive version of your compound.

Part 4: Visualizing Experimental Workflows

A systematic approach is key to successfully identifying and mitigating off-target effects.

workflow cluster_initial Initial Characterization cluster_phenotypic Phenotypic & On-Target Assays cluster_troubleshoot Troubleshooting & Off-Target Identification cluster_mitigation Mitigation Strategies start Start with Novel Quinoline Compound cc50 Determine CC50 in Relevant Cell Lines start->cc50 pheno Observe Cellular Phenotype at Sub-CC50 Concentrations cc50->pheno Select Concentrations ontarget Confirm On-Target Activity pheno->ontarget Correlate with mismatch Phenotype/On-Target Mismatch? ontarget->mismatch Evaluate offtarget_id Initiate Off-Target Identification mismatch->offtarget_id Yes sar Structure-Activity Relationship (SAR) Studies mismatch->sar No inactive_analog Test Inactive Analog offtarget_id->inactive_analog target_kd Target Knockdown/Knockout offtarget_id->target_kd cetsa Perform CETSA offtarget_id->cetsa inactive_analog->sar target_kd->sar cetsa->sar optimize Optimize Compound Structure sar->optimize end Lead Compound with Reduced Off-Target Effects optimize->end

Caption: Workflow for identifying and mitigating off-target effects of novel quinoline compounds.

References

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]

  • MDPI (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 29(11), 2539. Available at: [Link]

  • Kgokong, J. L., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 435-440. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3125-3137. Available at: [Link]

  • Khan, I., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3958-3974. Available at: [Link]

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]

  • Tiemann, S., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Chemistry – A European Journal, 27(68), 17031-17036. Available at: [Link]

  • Al-Salahi, R., et al. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Journal of King Saud University - Science, 37(7), 102245. Available at: [Link]

  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 6984. Available at: [Link]

  • Głowacka, I., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(22), 16429. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4298. Available at: [Link]

  • Sliman, F., et al. (2010). Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]

  • MDPI (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3989. Available at: [Link]

  • PubMed (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry, 32. Available at: [Link]

  • UMass Chan Medical School (2024). Profiling of Prime Editor (PE) off-target sites. Available at: [Link]

  • MDPI (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(8), 1083. Available at: [Link]

  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology, 42(4), 416-425. Available at: [Link]

  • Olive, P. L. (1984). Cellular metabolism of fluorescent nitroheterocycles. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1357-1360. Available at: [Link]

  • Sanchez, J. P., et al. (1992). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry, 35(2), 361-367. Available at: [Link]

  • bioRxiv (2022). Target class profiling of small molecule methyltransferases. Available at: [Link]

  • MDPI (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 26(9), 4786. Available at: [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849-1855. Available at: [Link]

  • Wang, P. I. (2021). The Serendipitous Off-Target Explorer – Researcher Interview with Jason Sheltzer. PLOS Biologue. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline and Chloroquine for Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimalarial agents to combat the ever-evolving resistance of Plasmodium parasites, the quinoline scaffold remains a cornerstone of drug discovery. This guide provides a detailed comparative analysis of the well-established antimalarial drug, chloroquine, and a novel investigational compound, 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline. While chloroquine's efficacy and mechanisms are extensively documented, this guide will also project the potential of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline based on established structure-activity relationships of its chemical motifs, in the absence of direct published data for this specific molecule.

Introduction to the Compounds

Chloroquine , a 4-aminoquinoline, has been a frontline antimalarial therapeutic for decades.[1][2] Its primary role has been in the treatment and prophylaxis of malaria.[1][2] It is known for its efficacy against the erythrocytic stages of Plasmodium falciparum and other malaria-causing parasites.[3]

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is a novel quinoline derivative. While specific data on its antimalarial activity is not extensively published, its structural features, including the quinoline core, a nitrophenoxy group, and a trifluoromethyl moiety, are present in other compounds with demonstrated antimalarial properties. This guide will, therefore, provide a prospective analysis of its potential efficacy based on these known pharmacophores.

Comparative Efficacy: A Data-Driven and Prospective Analysis

A direct comparison of the in vitro and in vivo efficacy of these two compounds is challenging due to the limited publicly available data for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline. However, we can present the well-established efficacy of chloroquine and create a prospective profile for the novel quinoline based on related compounds.

Table 1: Comparative Efficacy Profile

ParameterChloroquine8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline (Prospective)
In Vitro IC50 (Chloroquine-sensitive P. falciparum) 10-100 nMPotentially in the nanomolar range, based on analogs.
In Vitro IC50 (Chloroquine-resistant P. falciparum) > 1 µMActivity against resistant strains is a key area for investigation. The novel structure may evade known resistance mechanisms.
In Vivo Efficacy (Rodent models) Effective at clearing parasitemiaExpected to show activity, but dose-response and curative potential require experimental validation.
Spectrum of Activity Primarily blood-stage schizonticidePotential for activity against other parasite stages would need to be determined.

Mechanism of Action: Established vs. Postulated

Chloroquine's Mechanism of Action

Chloroquine's primary mechanism of action is the inhibition of hemozoin formation in the parasite's digestive vacuole.[3][4][5] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin polymer, preventing further detoxification of heme.[6] The buildup of free heme leads to oxidative stress and parasite death.[7]

Postulated Mechanism of Action for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Based on its structure, the mechanism of action for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline could involve several possibilities:

  • Inhibition of Hemozoin Formation: Like other quinolines, it may interfere with heme detoxification.

  • Generation of Reactive Oxygen Species (ROS): The nitro group is a known feature of some antimicrobial and antiparasitic compounds that can be bioreduced to generate cytotoxic ROS.

  • Inhibition of Other Parasitic Targets: The trifluoromethyl group can enhance binding to specific protein targets within the parasite.

Further experimental validation is required to elucidate the precise mechanism.

Resistance Mechanisms

Chloroquine Resistance

The primary mechanism of chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[8][9][10][11] These mutations allow the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action.[10]

Potential for Overcoming Resistance with 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

The unique structure of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline may allow it to evade the PfCRT-mediated efflux. Its distinct side chain could result in a different binding mode within the vacuole or interaction with the transporter itself. Furthermore, if its mechanism involves targets other than hemozoin polymerization, it could be effective against chloroquine-resistant strains.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of these compounds, standardized in vitro and in vivo assays are essential. The World Health Organization (WHO) provides comprehensive guidelines for assessing antimalarial drug efficacy.[12]

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, parasitized erythrocytes (at a defined parasitemia and hematocrit) are incubated with the various drug concentrations for 48-72 hours.

  • Growth Inhibition Measurement: Parasite growth can be quantified using various methods:

    • Microscopy: Giemsa-stained thin blood smears are prepared, and the number of schizonts per 200 asexual parasites is counted.

    • SYBR Green I-based Fluorescence Assay: This method quantifies parasite DNA. After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the SYBR Green I dye is added, and fluorescence is measured.

    • [³H]-Hypoxanthine Incorporation Assay: This radioisotopic method measures the incorporation of labeled hypoxanthine into the parasite's nucleic acids.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

In Vivo Efficacy Testing (4-Day Suppressive Test)

Objective: To evaluate the in vivo antimalarial activity of the compounds in a rodent malaria model (e.g., Plasmodium berghei in mice).

Step-by-Step Methodology:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The 50% and 90% effective doses (ED50 and ED90) can then be determined.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Chloroquine_Mechanism cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Chloroquine_in Chloroquine (CQ) CQ_Heme_Complex CQ-Heme Complex Chloroquine_in->CQ_Heme_Complex Binding CQ_Heme_Complex->Hemozoin Inhibition Chloroquine_out Chloroquine Chloroquine_out->Chloroquine_in Accumulation

Caption: Mechanism of action of Chloroquine in the parasite's digestive vacuole.

In_Vitro_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of Test Compounds Start->Drug_Prep Assay_Setup Incubate Parasitized RBCs with Drugs in 96-well Plate Start->Assay_Setup Drug_Prep->Assay_Setup Incubation 48-72h Incubation Assay_Setup->Incubation Measurement Measure Parasite Growth (Microscopy, SYBR Green, or Radioisotope) Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End: Determine In Vitro Efficacy Analysis->End

Caption: Standard workflow for in vitro antimalarial drug susceptibility testing.

Conclusion and Future Directions

Chloroquine, despite its waning efficacy due to widespread resistance, remains a crucial benchmark for antimalarial drug development. The novel compound, 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, presents an intriguing chemical architecture with the potential for potent antimalarial activity, possibly through mechanisms that could circumvent existing resistance pathways.

The immediate and critical next step is the comprehensive experimental evaluation of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline. The protocols detailed in this guide provide a robust framework for such an investigation. Determining its in vitro and in vivo efficacy, elucidating its mechanism of action, and assessing its activity against a panel of chloroquine-resistant parasite strains will be paramount in ascertaining its true potential as a next-generation antimalarial agent.

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine, 344(4), 299-302.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. [Link]

  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136.
  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. [Link]

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938-1949.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • Summers, R. L., & Martin, R. E. (2013). Functional characteristics of the Plasmodium falciparum chloroquine resistance transporter. International journal for parasitology, 43(9), 683-691.
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58.
  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites: a review of the molecular basis. Current drug targets, 3(3), 189-201.
  • Rosenthal, P. J. (2001). Antimalarial drug discovery: old and new approaches. The Journal of experimental biology, 204(Pt 18), 3291-3299.
  • World Health Organization. (2001). Antimalarial drug combination therapy: report of a WHO technical consultation. [Link]

  • Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for antimalarial drugs.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.

Sources

Confirming the Molecular Target of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline: A Comparative Guide to Investigating Nrf2 Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Mechanism of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The compound 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline presents a unique chemical architecture, combining the quinoline core with a substituted phenoxy moiety bearing electron-withdrawing nitro and trifluoromethyl groups. While its structural features suggest potential for significant biological activity, its precise molecular target remains to be definitively elucidated through published research.

This guide puts forth the hypothesis that a primary molecular target of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant and anti-inflammatory response, making it a critical target in drug development for a host of diseases.[4][5] The presence of electrophilic centers in the subject molecule suggests a potential interaction with the Nrf2 pathway's key sensor protein, Keap1.

This technical guide provides a framework for researchers to systematically investigate this hypothesis. We will delve into the Keap1-Nrf2-ARE signaling pathway, present a comparative analysis of our test compound with well-characterized Nrf2 modulators, and provide detailed, field-proven experimental protocols to empower researchers to independently validate this putative molecular target.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] This keeps Nrf2 levels low.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[8] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[5] This transcriptional activation leads to the production of antioxidant enzymes (e.g., NQO1, HO-1), proteins involved in glutathione synthesis, and drug efflux pumps, thereby bolstering the cell's defense capabilities.[5][9]

Given its central role in cellular protection, the Nrf2 pathway is a "double-edged sword" in disease. Its activation is a therapeutic goal in chronic diseases characterized by oxidative stress, while its inhibition is sought in cancers where its overactivation confers chemoresistance.[6][10]

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented for Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Dimer Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Cul3->Proteasome Targets for Degradation Proteasome->Nrf2 Degrades Stress Oxidative/Electrophilic Stress Stress->Keap1 Modifies Cysteine Residues Activator Nrf2 Activator (e.g., Sulforaphane) Activator->Keap1 Inhibits Keap1 Inhibitor Nrf2 Inhibitor (e.g., Brusatol) Inhibitor->Nrf2 Promotes Degradation/ Inhibits Synthesis Test_Compound 8-[2-Nitro-4-(trifluoromethyl) phenoxy]quinoline Test_Compound->Keap1 Hypothesized Interaction sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Target_Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Antioxidant & Detoxifying Proteins mRNA->Proteins Translation Experimental_Workflow cluster_assays Primary & Secondary Assays start Start: Treat cells with 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, Sulforaphane (positive control), Brusatol (inhibitor control), and Vehicle are_luciferase 1. ARE-Luciferase Reporter Assay (Primary Screen for Activity) start->are_luciferase western_blot 2. Western Blot for Nrf2 Nuclear Translocation (Confirm Mechanism) are_luciferase->western_blot qrt_pcr 3. qRT-PCR for Nrf2 Target Genes (Measure Functional Outcome) western_blot->qrt_pcr chip_assay 4. Chromatin Immunoprecipitation (ChIP) Assay (Confirm Target Engagement) qrt_pcr->chip_assay end Conclusion: Determine if the compound activates, inhibits, or has no effect on the Nrf2 signaling pathway. chip_assay->end

Caption: A stepwise workflow to validate the molecular target of the test compound.

ARE-Luciferase Reporter Assay

This is the primary screen to determine if the compound activates or inhibits the transcriptional activity of Nrf2.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE) is introduced into cells. If a compound activates Nrf2, it will bind to the ARE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.

    • Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, sulforaphane (positive control for activation), and brusatol (as a potential inhibitor in co-treatment with an activator). Include a vehicle control (e.g., DMSO).

    • Replace the cell culture medium with a medium containing the compounds at the desired concentrations.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 (for activators) or IC50 (for inhibitors).

Nrf2 Nuclear Translocation Assay via Western Blot

This assay confirms if the compound promotes the accumulation of Nrf2 in the nucleus, a key step in its activation.

Principle: Following treatment, cells are fractionated to separate the cytoplasm and the nucleus. The levels of Nrf2 protein in each fraction are then quantified by Western blot.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Plate cells (e.g., A549, HaCaT) in 6-well plates or 10 cm dishes.

    • Treat cells with the test compound, controls, and vehicle for a shorter duration (e.g., 2-6 hours), as translocation is a relatively rapid event.

    • Wash cells with ice-cold PBS and harvest by scraping.

  • Nuclear and Cytoplasmic Fractionation:

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cell membrane using a Dounce homogenizer or by adding a detergent (e.g., NP-40).

    • Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of both cytoplasmic and nuclear fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Nrf2.

    • Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin or GAPDH) to confirm the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the ratio of nuclear to cytoplasmic Nrf2 protein levels. An increase in this ratio upon treatment indicates nuclear translocation.

qRT-PCR Analysis of Nrf2 Target Gene Expression

This assay measures the functional outcome of Nrf2 activation by quantifying the mRNA levels of its downstream target genes.

Principle: Nrf2 activation leads to the increased transcription of genes containing an ARE. Quantitative real-time PCR (qRT-PCR) can be used to measure the change in mRNA levels of these target genes.

Step-by-Step Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compound and controls for a suitable duration to allow for gene transcription (e.g., 6-24 hours).

    • Harvest the cells and extract total RNA using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Determine the fold change in mRNA levels in treated cells compared to vehicle-treated cells.

Chromatin Immunoprecipitation (ChIP) Assay

This is a definitive assay to confirm that Nrf2 directly binds to the ARE sequences of its target genes upon treatment with the test compound.

Principle: Cells are treated with the compound, and then DNA and associated proteins are cross-linked. The chromatin is sheared, and an antibody specific to Nrf2 is used to immunoprecipitate Nrf2-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR.

Step-by-Step Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with the test compound and controls.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-Nrf2 antibody overnight. A non-specific IgG should be used as a negative control.

    • Add protein A/G magnetic beads to pull down the antibody-Nrf2-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit.

    • Perform qPCR using primers that flank the ARE regions of known Nrf2 target genes (e.g., NQO1 promoter).

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. An enrichment in the Nrf2-IP sample compared to the IgG control indicates direct binding of Nrf2 to the target gene promoter.

Conclusion

References

  • A complete list of numbered references with titles, sources, and clickable URLs will be provided upon final compilation of the full guide. For the purpose of this response, citations are indicated by bracketed numbers corresponding to the search results.

Sources

Safety Operating Guide

Technical Advisory: Safe Handling & Logistics for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials, structurally analogous to precursors for Tafenoquine .[1] As a research chemical with limited specific toxicological data, it must be handled under Control Band 4 (High Potency/Unknown Toxicity) protocols.[1]

This advisory provides a self-validating safety framework based on structural activity relationships (SAR) and "read-across" data from nitroquinoline and trifluoromethyl-benzene derivatives.[1]

Parameter Technical Specification
Chemical Class Nitro-substituted 8-phenoxyquinoline
Physical State Yellow to orange crystalline solid (Predicted)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin Sensitization, Mutagenicity (Suspected), Aquatic Toxicity.[1][2]
Critical Moiety Risks Nitro Group: Potential mutagen/carcinogen; shock sensitivity (low, but non-zero).Trifluoromethyl: High metabolic stability; combustion releases Hydrogen Fluoride (HF).Quinoline Core: Hepatotoxicity potential; photosensitization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the potential for rapid transdermal absorption and delayed mutagenic effects. The following matrix utilizes a "Barrier Redundancy" approach.

Protection Zone Required Equipment Technical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR working inside a Class II, Type B2 Biosafety Cabinet .[1]Dust generation during weighing is the highest risk vector. N95s are insufficient for potential genotoxins.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil, accelerator-free)2.[1] Outer: Laminate film (e.g., Silver Shield/4H) or Thick Nitrile (8 mil)Fluorinated aromatics can permeate standard nitrile.[1] Laminate provides broad chemical resistance.
Dermal (Body) Tyvek® 400 (or equivalent) disposable coveralls with elastic wrists/ankles.Prevents dust accumulation on street clothes. Cotton lab coats offer zero protection against fine particulate permeation.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses do not seal against airborne dust or splashes during dissolution.

Operational Handling Protocol

This workflow is designed to minimize "open-face" exposure. All steps must be performed within a certified Fume Hood or Glovebox.

Workflow Diagram: Safe Handling Lifecycle

HandlingProtocol Storage 1. Storage (Dark, 2-8°C, Inert Gas) Weighing 2. Weighing (Static Control, Closed Balance) Storage->Weighing Transfer in Secondary Cont. Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Gravimetric Transfer Reaction 4. Reaction Setup (Closed Vessel, N2 Purge) Solubilization->Reaction Cannula Transfer Waste 5. Waste Segregation (High Temp Incineration) Reaction->Waste Quench & Dispose

Figure 1: Closed-loop handling workflow to minimize particulate exposure.

Step-by-Step Methodology
  • Static Control (Critical):

    • Nitro-aromatic powders are prone to static charge.[1] Use an anti-static gun or ionizer inside the balance enclosure before opening the vial.

    • Why: Static discharge can disperse mg-quantities of dust into the breathing zone instantly.[1]

  • Solubilization Strategy:

    • Do not transfer dry powder to the reaction vessel if avoidable.

    • Dissolve the compound directly in the weighing boat or vial using the reaction solvent (e.g., DCM, THF) before transfer.[1]

    • Self-Validation: If you see dust on the balance surface, the containment has failed. Stop and decontaminate.[3]

  • Reaction Monitoring:

    • Use LC-MS for reaction monitoring rather than TLC to avoid handling open capillaries and silica dust contaminated with the product.[1]

Emergency Response & Spill Management

Scenario: 500mg vial drop/breakage outside the fume hood.

Decision Logic: Spill Response

SpillResponse Start Spill Detected Evacuate Evacuate Lab (15 mins) Start->Evacuate Assess Assess Scale (<1g vs >1g) Evacuate->Assess Major Hazmat Team Required Assess->Major >1g or High Volatility Minor Clean by Trained Personnel Assess->Minor <1g Solid Action1 1. Don Full PPE (Tyvek + Respirator) Minor->Action1 Action2 2. Cover with Wet Pads (Solvent) Action1->Action2 Action3 3. Double Bag Waste Action2->Action3

Figure 2: Decision tree for spill response prioritizing personnel safety over asset recovery.

Specific Decontamination Steps:

  • Wet Wiping: Do not dry sweep. Cover the spill with pads dampened in Ethanol or Acetone to suppress dust.

  • Surface Deactivation: After physical removal, wash the area with a 10% Sodium Sulfide solution (if compatible with surface) to reduce the nitro group (reducing toxicity), followed by a detergent wash.[1] Note: Verify surface compatibility first.

Disposal & Deactivation

The presence of the Trifluoromethyl (-CF3) group dictates specific disposal routes to prevent environmental persistence.[1]

  • Primary Disposal: High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing.[1]

    • Reasoning: Standard incineration may not fully mineralize the CF3 bond, and incomplete combustion can release Hydrogen Fluoride (HF).[1]

  • Waste Labeling:

    • Must be tagged: "Fluorinated Organic - Nitro Aromatic - TOXIC" .[1]

    • Do not mix with oxidizers (peroxides, nitric acid) in the waste stream due to the nitro group's potential reactivity.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [1]

  • PubChem. (n.d.).[1] Compound Summary for 8-Nitroquinoline (Structural Analog). National Library of Medicine.

  • American Chemical Society. (2022).[1] An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chem. Eng. (Describing synthesis involving similar intermediates). [1]

Disclaimer: This guide is based on structural alerts and "read-across" toxicology from analogous pharmaceutical intermediates.[1] It does not replace a site-specific Risk Assessment conducted by a qualified Safety Officer.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.